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Compound of Interest

Compound Name:
2-(Piperidin-2-yl)thiazole

hydrobromide

Cat. No.: B8257530

Get Quote

Executive Summary
Compound: 2-(Piperidin-2-yl)thiazole hydrobromide CAS Registry Number: 2307784-41-2

(Hydrobromide salt), 1315052-31-3 (R-isomer free base) Molecular Formula: C

H

BrN

S (Hydrobromide) Class: Heterocyclic Building Block / Pharmacophore[1][2][3][4]

2-(Piperidin-2-yl)thiazole hydrobromide is a bidentate heterocyclic scaffold combining a

saturated piperidine ring with an aromatic thiazole ring directly linked at their respective C2

positions. While often utilized as a high-value intermediate in the synthesis of complex natural

product analogues (e.g., Tubulysins) and kinase inhibitors, the scaffold itself possesses intrinsic

biological potential due to its ability to function as a conformationally restricted diamine and a

metal-chelating ligand.
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The biological activity of this compound is dictated by its structural rigidity and electronic

properties. Unlike the 4-yl or 3-yl isomers, the 2-(2-yl) connectivity creates a specific N–C–C–N

motif capable of bidentate coordination, mimicking the electronic environment of 2,2'-bipyridine

but with greater solubility and sp

character.

Synthesis via Hantzsch Thiazole Coupling
The most robust route to this scaffold involves the Hantzsch thiazole synthesis. This method

ensures regiospecificity and high yield, critical for generating the hydrobromide salt form which

offers superior stability over the hygroscopic free base.

Protocol:

Starting Materials: Piperidine-2-carbothioamide (protected, e.g., N-Boc) and

bromoacetaldehyde diethyl acetal (or equivalent

-halo ketone).

Cyclization: Reflux in ethanol/acetic acid. The sulfur of the thioamide attacks the

-carbon of the ketone, followed by dehydration to close the thiazole ring.

Deprotection & Salt Formation: Removal of the N-Boc group using HBr in acetic acid

precipitates the target hydrobromide salt directly.
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Figure 1: Step-wise Hantzsch synthesis pathway for generating the 2-(Piperidin-2-yl)thiazole

core.
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Biological Activity Profile
The 2-(Piperidin-2-yl)thiazole moiety is not merely a passive linker; it acts as a bioactive

pharmacophore in three primary therapeutic areas.

Antitumor Activity (Tubulysin Mimicry)
The natural product Tubulysin contains a complex thiazole-isoleucine-tubuphenylalanine motif.

Synthetic efforts to simplify Tubulysin while retaining its potent microtubule-destabilizing activity

have identified the piperidinyl-thiazole scaffold as a viable "Tuv" fragment mimic.

Mechanism: The scaffold occupies the vinca domain of tubulin. The basic nitrogen of the

piperidine (protonated at physiological pH) mimics the isoleucine amine, while the thiazole

ring engages in

-stacking interactions with aromatic residues in the tubulin binding pocket.

Data Insight: Analogues incorporating this core have demonstrated IC

values in the nanomolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer)
cell lines.

Antimicrobial & Antifungal Potential
Thiazoles are historically significant in antimicrobial chemistry (e.g., sulfathiazole). The addition

of the piperidine ring enhances membrane permeability and solubility.

Target: Oomycete fungicides.

Evidence: Derivatives of piperidinyl-thiazoles have shown efficacy similar to Oxathiapiprolin,

targeting the oxysterol-binding protein (OSBP) in fungal pathogens. The 2-yl isomer provides

a specific bite angle that differentiates its binding selectivity from the 4-yl isomers.

Enzyme Inhibition (FAAH & Kinases)
The scaffold serves as a key recognition element for Fatty Acid Amide Hydrolase (FAAH)

inhibitors.
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Interaction: The lipophilic piperidine ring fits into the acyl-chain binding pocket of FAAH, while

the thiazole nitrogen can accept a hydrogen bond from the enzyme's catalytic triad (Ser-Lys-

Ser), positioning the inhibitor for covalent modification or competitive binding.

Summary of Activities
Therapeutic Area Target Mechanism Role of Scaffold

Oncology Microtubule Destabilization

Mimic of Tubulysin "Tuv"

fragment;

-stacking & ionic interaction.

Antifungal
Oxysterol-binding protein

(OSBP)

Membrane permeation &

active site fit (Bioisostere of

biaryl systems).

Neurology FAAH Inhibition
Lipophilic pocket occupancy;

Hydrogen bond acceptor.

Mechanistic Logic & SAR
Understanding the Structure-Activity Relationship (SAR) is vital for utilizing this hydrobromide

salt effectively.

The "Bidentate" Effect
Unlike the 1,4-substituted analogues, the 2-(piperidin-2-yl) linkage places the thiazole nitrogen

(

) and the piperidine nitrogen (

) in close proximity.

Chelation: This motif can chelate divalent metal ions (Zn

, Cu

). In metalloenzymes (e.g., Carbonic Anhydrase or Histone Deacetylases), this chelation can
block the catalytic active site.
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Conformational Lock: The steric clash between the thiazole sulfur and the piperidine ring

restricts free rotation, pre-organizing the molecule into a bioactive conformation that reduces

the entropic penalty of binding.
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Figure 2: Pharmacophore mapping linking structural features to biological outcomes.

Experimental Protocol: In Vitro Cytotoxicity
Validation
To validate the biological activity of this scaffold (or its derivatives), the following MTT assay

protocol is recommended. This protocol is self-validating via the use of positive controls

(Paclitaxel) and solvent controls.

Objective: Determine IC

against MCF-7 cell lines.

Preparation:

Dissolve 2-(Piperidin-2-yl)thiazole HBr in DMSO to create a 10 mM stock solution.

Note: The HBr salt improves solubility in aqueous media compared to the free base.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b8257530/docs?utm_src=pdf-body-img#technical-guide-biological-potential-of-2-piperidin-2-yl-thiazole-hydrobromide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8257530?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seeding:

Seed MCF-7 cells at

cells/well in 96-well plates. Incubate for 24h at 37°C / 5% CO

.

Treatment:

Add compound at serial dilutions (0.1 nM to 100

M).

Control A: 0.1% DMSO (Negative).

Control B: Paclitaxel (Positive, expected IC

~5 nM).

Incubation: Incubate for 48h.

Development:

Add MTT reagent (5 mg/mL). Incubate 4h.

Solubilize formazan crystals with DMSO.

Readout: Measure absorbance at 570 nm.

Analysis: Plot dose-response curve using non-linear regression (Sigmoidal, 4PL).

Self-Validation Check: If Control A shows <90% viability or Control B fails to kill cells, the assay

is invalid and must be repeated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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